acide carboxylique de clopidogrel

Vue d'ensemble

Description

Clopidogrel Related Compound A is a metabolite of the drug Clopidogrel.

Applications De Recherche Scientifique

Pharmacocinétique et métabolisme

L’acide carboxylique de clopidogrel (CLO-CA) est le principal métabolite du clopidogrel, un promédicament utilisé pour prévenir les événements thrombotiques. Environ 85 à 90 % du clopidogrel sont convertis en CLO-CA, qui est inactif . Comprendre la pharmacocinétique du CLO-CA est crucial pour optimiser le dosage et l’efficacité du clopidogrel. La recherche dans ce domaine implique le développement de modèles pharmacocinétiques de population pour caractériser la formation et le profil du CLO-CA dans le plasma .

Études d’interaction médicamenteuse

L’interaction du CLO-CA avec d’autres médicaments est un domaine de recherche important, en particulier en ce qui concerne les médicaments métabolisés par des voies similaires. Des études utilisant des méthodes UPLC-MS/MS ont été réalisées pour déterminer la présence simultanée de clopidogrel, de SR26334 et d’autres composés comme l’acide acétylsalicylique dans des échantillons biologiques, ce qui est essentiel pour comprendre les interactions médicamenteuses potentielles .

Pharmacogenomique

L’activation métabolique du clopidogrel en CLO-CA implique diverses enzymes, et les polymorphismes génétiques peuvent affecter considérablement ce processus. La recherche en pharmacogenomique vise à comprendre comment les facteurs génétiques influencent l’efficacité et la sécurité du traitement par clopidogrel en étudiant les rôles d’enzymes comme CYP2C19 et PON1 dans le métabolisme du clopidogrel en CLO-CA .

Chimie analytique

Développer des méthodes sensibles et précises pour la quantification du clopidogrel et de ses métabolites, y compris le CLO-CA, est essentiel pour les milieux cliniques et de recherche. Des techniques telles que l’UPLC-MS/MS et la TLC sont utilisées pour analyser la présence et la concentration du CLO-CA dans les produits pharmaceutiques et les échantillons biologiques .

Études biochimiques

Le rôle du CLO-CA dans les voies biochimiques du métabolisme du clopidogrel est étudié pour mieux comprendre le mécanisme d’action du médicament. Cela comprend l’investigation des processus de conversion du clopidogrel en CLO-CA et la formation subséquente de métabolites actifs ou inactifs .

Synthèse énantiosélective

La recherche sur la synthèse énantiosélective du clopidogrel implique l’étude du CLO-CA en tant que sous-produit ou intermédiaire. Les études se concentrent sur l’obtention d’excès énantiomériques élevés et la compréhension des mécanismes réactionnels qui conduisent à la formation du CLO-CA .

Mécanisme D'action

Target of Action

The primary target of clopidogrel carboxylic acid is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel carboxylic acid is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects . It undergoes biotransformation to an active thiol metabolite via CYP2C19 in the liver . This active metabolite irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The major metabolic pathway of clopidogrel involves conversion to carboxylic acid by an esterase (CES1), forming clopidogrelic acid (SR26334) that is inactive . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

Clopidogrel carboxylic acid is a pro-drug and requires complex metabolic activation in the liver . Up to 85% of the absorbed drug can be transformed by carboxyl esterases into a carboxylic acid derivative of clopidogrel (CLPM), the major metabolite circulating in the blood . The conversion of clopidogrel to its active metabolite requires two sequential oxidative steps .

Result of Action

The result of clopidogrel carboxylic acid’s action is a reduction in platelet aggregation, which decreases the risk of thromboembolic events such as heart attacks and strokes . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The efficacy of clopidogrel carboxylic acid can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to substantial inter-individual variability in treatment response . Other factors, including age, sex, obesity, concurrent diseases, and drug–drug interactions, may also contribute to the overall between-subject variability in treatment response .

Analyse Biochimique

Biochemical Properties

Clopidogrel carboxylic acid is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C19 (CYP2C19) and paraoxonase-1 (PON1) . These interactions are crucial for the metabolic activation of clopidogrel .

Cellular Effects

Clopidogrel carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of clopidogrel carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall efficacy of clopidogrel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clopidogrel carboxylic acid change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of clopidogrel carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Clopidogrel carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel carboxylic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of clopidogrel carboxylic acid and its effects on activity or function are significant aspects of its biochemistry . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

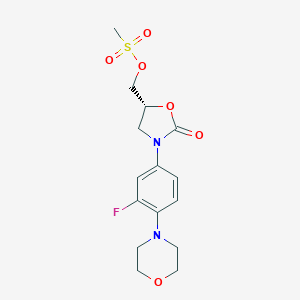

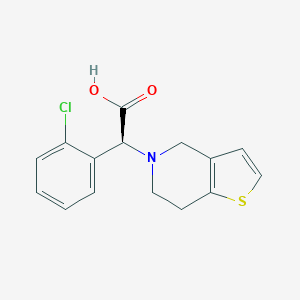

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891466 | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144457-28-3 | |

| Record name | SR-26334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

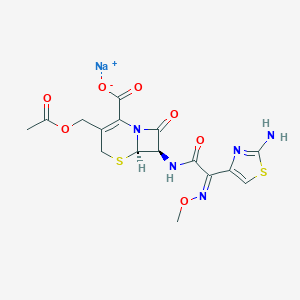

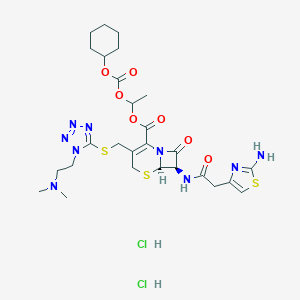

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

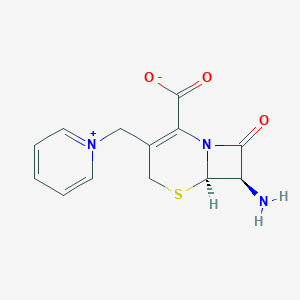

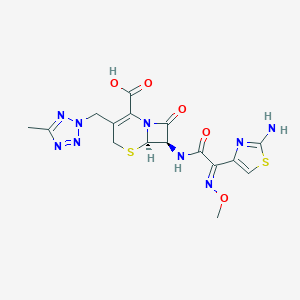

![(6S,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)

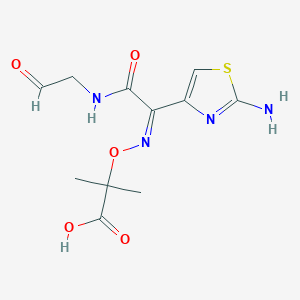

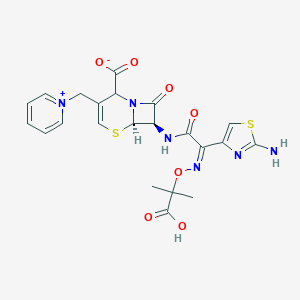

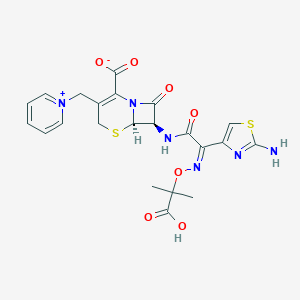

![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)